Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate
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Overview
Description
Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate typically involves the reaction of 2-aminobenzenethiol with fluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or primary amines can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. Additionally, it can interfere with the synthesis of essential biomolecules, leading to cell death. The exact molecular targets and pathways may vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Phenylbenzothiazole: Known for its antimicrobial and anticancer activities.
2-Methylbenzothiazole: Used in the production of dyes and pigments.
Uniqueness: Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate is unique due to the presence of the fluoroacetate moiety, which imparts specific chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry. Additionally, the compound’s ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development and other applications.
Properties
IUPAC Name |
sodium;2-(1,3-benzothiazol-2-yl)-2-fluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S.Na/c10-7(9(12)13)8-11-5-3-1-2-4-6(5)14-8;/h1-4,7H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSNPEYJOUYYBT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(=O)[O-])F.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FNNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443982-11-3 |
Source
|
Record name | sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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